molecular formula C35H40N2O7 B12019943 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12019943
M. Wt: 600.7 g/mol
InChI Key: GZZCUMPRHBXYTR-QOSDPKFLSA-N
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Description

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C35H40N2O7 and a molecular weight of 600.718 g/mol This compound is known for its unique structural features, which include a benzyloxy group, a methylbenzoyl group, an ethoxy-methoxyphenyl group, and a morpholinyl-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The key steps in the synthetic route may include:

    Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable reagent to form the benzyloxy group.

    Introduction of the methylbenzoyl group: This step involves the acylation of the intermediate compound with a methylbenzoyl chloride.

    Formation of the ethoxy-methoxyphenyl group: This step involves the reaction of an appropriate phenol derivative with ethyl iodide and methoxy reagents.

    Formation of the morpholinyl-propyl group: This step involves the reaction of morpholine with a suitable propylating agent.

    Cyclization and final assembly: The final step involves the cyclization of the intermediate compounds to form the pyrrol-2-one ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C35H40N2O7

Molecular Weight

600.7 g/mol

IUPAC Name

(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C35H40N2O7/c1-4-43-29-14-11-26(22-30(29)41-3)32-31(34(39)35(40)37(32)16-8-15-36-17-19-42-20-18-36)33(38)28-13-12-27(21-24(28)2)44-23-25-9-6-5-7-10-25/h5-7,9-14,21-22,32,38H,4,8,15-20,23H2,1-3H3/b33-31+

InChI Key

GZZCUMPRHBXYTR-QOSDPKFLSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN5CCOCC5)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN5CCOCC5)OC

Origin of Product

United States

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